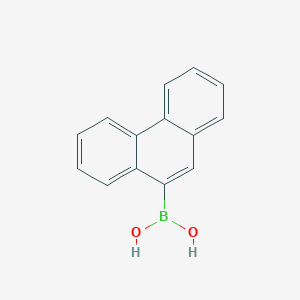

9-Phenanthreneboronic Acid

Overview

Description

9-Phenanthreneboronic Acid is a reactant involved in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes . It is also used for the preparation of FLAP protein inhibitors as anti-inflammatory agents and aminoisoquinolinones as PARP-2 selective inhibitors .

Synthesis Analysis

9-Phenanthreneboronic Acid is used as a reagent in the synthesis of brassinosteroids, a class of polyhydroxylated plant hormones . It has also been used in the estimation of brassinosteroids using ultrasonic-assisted dispersive liquid–liquid micro-extraction along with HPLC and derivatization .Molecular Structure Analysis

The molecular formula of 9-Phenanthreneboronic Acid is C14H11BO2 . It has an average mass of 222.047 Da and a monoisotopic mass of 222.085205 Da .Chemical Reactions Analysis

9-Phenanthreneboronic Acid is involved in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes . It is also used for the preparation of FLAP protein inhibitors as anti-inflammatory agents and aminoisoquinolinones as PARP-2 selective inhibitors .Physical And Chemical Properties Analysis

9-Phenanthreneboronic Acid is a solid substance with a melting point of 165-170 °C . Its molecular weight is 222.05 .Scientific Research Applications

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

9-Phenanthreneboronic Acid is extensively used in the synthesis of large polycyclic aromatic hydrocarbons (PAHs). These compounds are crucial in materials science due to their electronic properties, making them valuable in the development of organic semiconductors and photovoltaic materials .

Development of FLAP Protein Inhibitors

This compound is instrumental in the preparation of FLAP (5-lipoxygenase-activating protein) inhibitors. FLAP inhibitors are significant in medical research as potential anti-inflammatory agents, offering therapeutic benefits for conditions like asthma and arthritis .

Synthesis of Electron-Rich Benzo[g,h,i]perylenes

9-Phenanthreneboronic Acid is used to synthesize electron-rich benzo[g,h,i]perylenes. These compounds are important in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Preparation of PARP-2 Selective Inhibitors

The compound is also utilized in the synthesis of aminoisoquinolinones, which act as PARP-2 (Poly ADP-ribose polymerase 2) selective inhibitors. These inhibitors are being researched for their potential in cancer therapy, as they can help in targeting cancer cells while sparing normal cells .

Homocoupling Reactions

In organic synthesis, 9-Phenanthreneboronic Acid is involved in homocoupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Research in Organic Synthesis

Beyond specific applications, 9-Phenanthreneboronic Acid is a valuable reagent in various organic synthesis processes. Its versatility allows it to be used in creating a wide range of chemical compounds, contributing to advancements in chemical research and development .

Safety And Hazards

Future Directions

9-Phenanthreneboronic Acid has been used as a reagent in the synthesis of brassinosteroids, which are active even at very low concentrations and are implicated for their pleiotropic involvement in diverse physiological processes and defense strategies during stress in plants . This suggests potential future directions in the study of plant hormones and stress responses .

properties

IUPAC Name |

phenanthren-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDAUYWOHOLVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472347 | |

| Record name | 9-Phenanthreneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Phenanthreneboronic Acid | |

CAS RN |

68572-87-2 | |

| Record name | 9-Phenanthreneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenanthracenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 9-Phenanthreneboronic acid in analytical chemistry?

A: 9-Phenanthreneboronic acid is primarily used as a derivatizing agent in analytical techniques, particularly for analyzing brassinosteroids. It reacts with the hydroxyl groups of brassinosteroids to form fluorescent esters, enabling their detection and quantification using High Performance Liquid Chromatography (HPLC) with fluorescence detection. [, ]

Q2: How does the structure of 9-Phenanthreneboronic acid influence its reactivity?

A: The boron atom in 9-Phenanthreneboronic acid possesses an empty p-orbital, making it electrophilic and capable of forming bonds with nucleophiles. Additionally, the bulky phenanthrene ring system can influence the regio- and stereoselectivity of reactions involving this compound. [, ]

Q3: Are there examples of 9-Phenanthreneboronic acid being used in catalytic applications?

A: Yes, research indicates that 9-Phenanthreneboronic acid can act as a catalyst in organic synthesis. For instance, it has shown to enhance the O-selectivity in Palladium-catalyzed direct allylic alkylation reactions, promoting the preferential activation of allylic alcohols over allylamines. [] This selectivity arises from the formation of boronate esters with allylic alcohols, facilitating their activation.

Q4: What is the role of 9-Phenanthreneboronic acid in synthesizing complex molecules?

A: 9-Phenanthreneboronic acid serves as a valuable reagent in synthesizing complex molecules, particularly in Suzuki-Miyaura coupling reactions. [] These reactions involve the palladium-catalyzed cross-coupling of 9-Phenanthreneboronic acid with aryl halides, enabling the formation of new carbon-carbon bonds and constructing diverse biaryl compounds.

Q5: What analytical techniques are commonly used to characterize 9-Phenanthreneboronic acid and its derivatives?

A5: Commonly employed analytical techniques include:

- HPLC (High Performance Liquid Chromatography): Used to separate and quantify 9-Phenanthreneboronic acid derivatives, especially in analyzing brassinosteroids. [, ]

- FTIR (Fourier-transform infrared spectroscopy): Helps identify functional groups and characterize the structure of the compound. []

- 1HNMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information about the compound, including the number and types of protons and their connectivity. []

- GC/HR-SIM (Gas Chromatography/High Resolution-Selected Ion Monitoring): Employed to confirm the identity of 9-Phenanthreneboronic acid derivatives, such as bismethaneboronates, with high precision. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)

![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)